2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a unique structure with a hydroxyl group and a carboxyl group attached to a five-membered oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5,5-dimethyloxolane-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of 5,5-dimethyloxolane-2-carbonitrile in the presence of a strong acid or base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2), alkylating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyloxolane-2-carboxylic acid
- 2-Hydroxy-5-methyloxolane-2-carboxylic acid
- 5,5-Dimethyltetrahydrofuran-2-carboxylic acid
Uniqueness
2-Hydroxy-5,5-dimethyloxolane-2-carboxylic acid is unique due to the presence of both a hydroxyl and a carboxyl group on the oxolane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62593-11-7 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-hydroxy-5,5-dimethyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-6(2)3-4-7(10,11-6)5(8)9/h10H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
JCNOJHXUPNUGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)(C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.